
3-Chloro-4-phenoxybenzaldehyde
Overview
Description
3-Chloro-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a phenoxy group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-phenoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the phenol acts as a nucleophile, displacing the chlorine atom on the benzaldehyde ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-4-phenoxybenzoic acid.
Reduction: 3-Chloro-4-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: Research has explored its potential as a precursor for the synthesis of compounds with anti-tumor and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-4-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been investigated for their ability to inhibit certain enzymes involved in disease pathways, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.
4-Chloro-3-phenoxybenzaldehyde: Similar structure but with the chlorine and phenoxy groups swapped.
3-Bromo-4-phenoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-4-phenoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes, where other similar compounds may not be as effective.
Biological Activity
3-Chloro-4-phenoxybenzaldehyde is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group at the meta position and a phenoxy group at the para position relative to the aldehyde functional group. This structure contributes to its unique pharmacological properties.
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, including those involved in viral replication, such as NS5B polymerase. In studies, it demonstrated IC50 values indicating effective inhibition, suggesting its role in antiviral therapies .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its minimum inhibitory concentrations (MICs) have been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
- Antiviral Activity : A study focused on the synthesis of phenoxy-substituted benzaldehydes found that this compound significantly enhanced NS5B inhibitory activity when compared to its analogs. The introduction of the chloro substituent was crucial for improving potency .
- Antimicrobial Efficacy : In vitro evaluations revealed that this compound displayed substantial antibacterial activity against various pathogens, with specific MIC values indicating its potential use in treating infections caused by resistant strains .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using Vero cells, demonstrating reasonable safety profiles at lower concentrations while maintaining effective antimicrobial properties .
Properties
IUPAC Name |
3-chloro-4-phenoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXZSUOXQTASV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305326 | |
Record name | 3-Chloro-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184229-19-4 | |
Record name | 3-Chloro-4-phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184229-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.